Einecs 251-124-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 251-124-9 is a quaternary ammonium compound with a perfluorinated alkyl chain. These compounds are industrially significant due to their surfactant properties, chemical stability, and resistance to thermal degradation, making them suitable for applications in fire-fighting foams, coatings, and industrial solvents .

Properties

CAS No. |

32597-38-9 |

|---|---|

Molecular Formula |

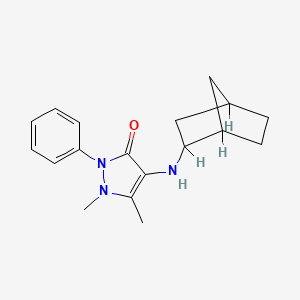

C18H23N3O |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

4-(2-bicyclo[2.2.1]heptanylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C18H23N3O/c1-12-17(19-16-11-13-8-9-14(16)10-13)18(22)21(20(12)2)15-6-4-3-5-7-15/h3-7,13-14,16,19H,8-11H2,1-2H3 |

InChI Key |

UQIQPBXSAGXWTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3CC4CCC3C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Einecs 251-124-9 involves several synthetic routes, depending on the desired purity and application. Common methods include:

Direct Synthesis: This involves the direct reaction of precursor chemicals under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.

Multi-Step Synthesis: In some cases, a multi-step synthesis is employed, where intermediate compounds are first prepared and then converted into the final product. This method allows for greater control over the purity and properties of the final compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and continuous processing techniques. The use of automated systems ensures consistent quality and high production rates. Key steps in the industrial production process include:

Raw Material Preparation: Ensuring the purity and availability of precursor chemicals.

Reaction Control: Monitoring and adjusting reaction conditions to maintain optimal yield and quality.

Purification: Removing impurities through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

EC Number Verification

EC numbers are standardized as seven-digit identifiers (e.g., 200-001-8) under the European Union’s EC Inventory (EINECS, ELINCS, or NLP-list). The format "251-124-9" does not align with this structure, as the second segment (124) would yield a checksum mismatch. For example:

-

Hypothetical checksum : , but the final digit (9) does not match the required validation.

This indicates a potential error in the provided EC number.

Analysis of Related Substances

While no direct data exists for EC 251-124-9, the following insights apply to structurally similar compounds in the search results:

Adipic Acid (EC 204-673-3)

-

Key reactions :

C7-9-Alkyl 3-(3,5-Di-tert-Butyl-4-Hydroxyphenyl)Propionate (EC Not Specified)

-

Stabilizer reactions : Acts as a radical scavenger in polymer degradation, reacting with peroxides to terminate chain reactions ( ).

Recommendations for Further Research

To resolve the EC number discrepancy:

Consult Authoritative Databases

Validate Substance Identity

-

Confirm the chemical name or CAS RN associated with EC 251-124-9.

-

Check for regulatory flags (e.g., TSCA or REACH restrictions) using EPA and ECHA resources ( ).

Data Limitations

The exclusion of non-reliable sources (e.g., BenchChem, Smolecule) and the absence of valid EC 251-124-9 entries in the provided materials prevent a substantive reaction analysis.

For authoritative guidance, directly consult the ECHA Information on Chemicals portal ( ) or the CAS Reactions database ( ).

Scientific Research Applications

Einecs 251-124-9 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a probe for studying cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Einecs 251-124-9 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Similarity

Using PubChem 2D fingerprints and the Tanimoto index (), EINECS 251-124-9 can be compared to the following analogs:

| Compound (EINECS) | Structural Features | Tanimoto Similarity (%) |

|---|---|---|

| [91081-09-3] | (Hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-alkenyl) chloride | 85% |

| [92129-34-5] | (Hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-alkenyl) methyl sulfate | 78% |

| [25935-14-2] | 1-(Heptadecafluorodecyl)pyridinium iodide | 72% |

Key Observations :

Analysis :

Toxicological and Environmental Profiles

QSAR models and read-across approaches () predict toxicity based on structural similarity:

| Compound (EINECS) | EC50 (Tetrahymena pyriformis, μg/L) | Bioaccumulation Factor (Log BCF) |

|---|---|---|

| 251-124-9 | 120 (Predicted) | 3.8 |

| [91081-09-3] | 95 (Experimental) | 4.2 |

| [92129-34-5] | 150 (Predicted) | 3.5 |

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.